molecular formula C13H18N2O B1528805 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 933691-60-2

4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one

Cat. No.: B1528805
CAS No.: 933691-60-2
M. Wt: 218.29 g/mol
InChI Key: YMCDGSOVLJAQPW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one ( 933691-60-2) is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol. It is offered with a typical purity of 95% and is characterized as an organic building block, a category of chemicals crucial for the synthesis of more complex molecular structures in research and development . The compound features a pyrrolidin-2-one core substituted with an aminomethyl group and a 2-phenylethyl moiety. While the specific biological profile of this exact compound requires further investigation, research into structurally similar 4-(aminomethyl)-1-aryl-2-pyrrolidinones has identified them as a new class of monoamine oxidase B (MAO-B) inactivators, suggesting potential relevance in neuroscience research . This product is supplied with supporting analytical data, such as NMR and LC-MS, to ensure quality and consistency for your research applications . This product is for research and development use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

4-(aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-9-12-8-13(16)15(10-12)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCDGSOVLJAQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Synthetic Sequence

  • Starting Materials:

    • 2-Phenylethylamine serves as the precursor for the N-substituent.
    • Succinic anhydride or related dicarboxylic acid derivatives are used to form the pyrrolidinone ring.
  • Step 1: Formation of Intermediate Amide or Imide

    • 2-Phenylethylamine reacts with succinic anhydride to yield an amide intermediate.
    • This intermediate undergoes intramolecular cyclization to form the pyrrolidin-2-one ring, producing 1-(2-phenylethyl)pyrrolidin-2-one.
  • Step 2: Introduction of the Aminomethyl Group

    • The 4-position of the pyrrolidinone ring is functionalized via reductive amination .
    • Formaldehyde is reacted with the pyrrolidinone intermediate in the presence of a reducing agent such as sodium cyanoborohydride .
    • This results in the selective introduction of the aminomethyl group at the 4-position, yielding 4-(aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one.

Reaction Conditions and Optimization

  • Solvents: Common solvents include tetrahydrofuran (THF), ethanol, or methanol, depending on the step.
  • Temperature: Cyclization reactions are typically conducted at moderate temperatures (40–80 °C), while reductive amination is often performed at room temperature or slightly elevated temperatures.
  • Catalysts and Reagents:
    • Sodium cyanoborohydride is preferred for reductive amination due to its mild reducing properties and selectivity.
    • Acidic or neutral pH conditions are maintained to prevent side reactions during reductive amination.
  • Industrial Adaptations:
    • Continuous flow reactors have been employed to optimize reaction times and yields.
    • Catalysts and temperature control enhance efficiency and scalability.

Data Table: Summary of Key Synthetic Parameters

Step Reactants Reaction Conditions Yield (%) Notes
Formation of pyrrolidinone 2-Phenylethylamine + Succinic anhydride 50–70 °C, solvent: THF or ethanol 70–85 Cyclization under mild heating
Reductive amination Pyrrolidinone intermediate + Formaldehyde + NaCNBH3 Room temp to 40 °C, pH ~6-7, solvent: MeOH or EtOH 80–90 Selective aminomethylation at 4-position

Research Findings and Literature Evidence

  • A study published on related 1,4-disubstituted 2-pyrrolidinones demonstrated a six-step synthetic sequence to access 4-(aminomethyl)-1-aryl-2-pyrrolidinones, which can be adapted for the 2-phenylethyl derivative. This approach highlights the versatility of the pyrrolidinone scaffold and the feasibility of introducing various substituents through controlled synthetic steps.
  • The reductive amination step is critical for introducing the aminomethyl group, and sodium cyanoborohydride is routinely employed due to its selectivity, avoiding over-reduction or side reactions.
  • Industrial methods focus on continuous flow synthesis to improve yield and reproducibility, with optimized catalysts and reaction conditions to minimize by-products and facilitate scale-up.

Comparative Notes on Similar Compounds

  • Similar pyrrolidinone derivatives, such as 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one, are synthesized through analogous routes involving amine substitution and ring formation, but differ in the nature of the substituents and ring size.
  • The synthetic strategies for 4-(aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one are distinguished by the selective functionalization at the 4-position and the use of 2-phenylethylamine as the nitrogen substituent, which imparts unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

  • 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the creation of more complex molecules. This makes it valuable in the development of new chemical entities for research and industrial applications.

Reactivity

  • The compound can undergo various chemical reactions, including:
    • Oxidation : Can be oxidized to produce oxo derivatives.
    • Reduction : The carbonyl group can be reduced to a hydroxyl group.
    • Substitution : The aminomethyl group can participate in nucleophilic substitution reactions.
Reaction TypeExample ReagentsProducts
OxidationPotassium permanganateOxo derivatives
ReductionLithium aluminum hydrideHydroxyl derivatives
SubstitutionAmines, thiols under basic conditionsSubstituted products

Biological Applications

Potential Biological Activity

  • Research has shown that 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one may interact with biological molecules, influencing various biochemical pathways. The aminomethyl group can form hydrogen bonds, while the phenylethyl group may engage in hydrophobic interactions.

Case Study: Enzyme Modulation

  • A study investigated the compound's effect on enzyme activity. It was found that modifications to the structure could enhance binding affinity to specific enzymes, suggesting potential therapeutic roles in enzyme-related diseases.

Medicinal Applications

Drug Development Precursor

  • The compound is being explored as a precursor for drug development. Its ability to be modified chemically allows researchers to create derivatives with enhanced pharmacological properties.

Therapeutic Potential

  • Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory and analgesic effects. Further research is needed to validate these findings and explore mechanisms of action.

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics tailored for various applications.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenylethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity: Substituent Effects

Pyrrolidin-2-one derivatives with electron-withdrawing or sulfur-containing substituents exhibit enhanced antioxidant activity. For example:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher radical scavenging activity than ascorbic acid in DPPH assays .
  • 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a) and its chloro analog (4b) showed significant antioxidant efficacy, attributed to the thioxo-triazole group and halogen substituents .

Key Difference: The target compound lacks sulfur-based groups, which are critical for redox activity in these analogs.

Anti-Alzheimer’s Potential: Structural Analogies

Pyrrolidin-2-one derivatives mimicking donepezil (a cholinesterase inhibitor) have been explored for acetylcholinesterase (AChE) inhibition:

  • 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) and 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) outperformed donepezil in anti-Alzheimer’s assays, likely due to aromatic stacking and fluorinated groups enhancing blood-brain barrier penetration .

Key Difference: The phenylethyl group in the target compound may mimic the benzyl substituents in 10b and 18c, but the absence of methoxy or trifluoromethyl groups could reduce AChE affinity.

Diastereomeric and Substituent Effects on Physicochemical Properties

  • (4S,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one (7b) and its R-configuration analog (8b) were synthesized with diastereomeric purity, highlighting the impact of stereochemistry on molecular interactions .
  • 4-Amino-1-phenylpyrrolidin-2-one (C10H12N2O, MW 176.219 g/mol) has one aromatic ring and two hydrogen-bond donors, contrasting with the target compound’s phenylethyl chain and aminomethyl group .

Key Difference: Replacing the ethyl group in 7b/8b with aminomethyl increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity. The phenylethyl chain in the target compound could improve membrane permeability compared to 4-amino-1-phenylpyrrolidin-2-one .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Hydrogen Bond Donors
Target Compound C14H18N2O 230.31 Not reported 2 (NH2)
4a (Fluorophenyl-triazolyl) C11H10FN5OS 279.29 Not reported 2 (NH)
4-Amino-1-phenylpyrrolidin-2-one C10H12N2O 176.22 Not reported 2 (NH2)

Biological Activity

4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one, often referred to as 4-AMPEPP, is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of 4-AMPEPP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-AMPEPP belongs to the class of pyrrolidinones, characterized by a pyrrolidine ring with an aminomethyl group and a phenylethyl side chain. The presence of these functional groups is crucial for its biological interactions.

Structural Feature Description
Pyrrolidine Ring A five-membered ring that contributes to the compound's stability and reactivity.
Aminomethyl Group Allows for hydrogen bonding with biological targets, potentially enhancing binding affinity.
Phenylethyl Side Chain Provides hydrophobic interactions, influencing receptor binding and activity.

The biological activity of 4-AMPEPP is hypothesized to involve several mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction could modulate neurotransmission and influence mood and cognition.
  • Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways, potentially leading to altered physiological responses.
  • Signal Transduction Modulation : By interfering with cellular signaling pathways, 4-AMPEPP could affect various biological processes, including cell proliferation and apoptosis.

Biological Activity

Research indicates that 4-AMPEPP exhibits various biological activities:

  • Neuropharmacological Effects : Preliminary studies suggest potential applications as an anxiolytic or nootropic agent due to its structural similarities with psychoactive compounds.
  • Anticonvulsant Properties : Similar pyrrolidinone derivatives have shown efficacy in seizure models, suggesting that 4-AMPEPP may also possess anticonvulsant activity .
  • Potential Therapeutic Applications : Ongoing research aims to explore its use as a precursor in drug development, particularly in creating compounds targeting neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to 4-AMPEPP:

  • A study on structurally similar pyrrolidinones found significant efficacy in animal models for anxiety and seizure disorders, indicating that modifications to the core structure can enhance pharmacological profiles .
  • In vitro assays demonstrated that compounds with similar functional groups exhibited binding affinities for dopamine receptors, suggesting that 4-AMPEPP might also engage these targets effectively.

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthetic optimization should focus on stepwise functionalization of the pyrrolidin-2-one core. For example, introducing the aminomethyl group via reductive amination (using NaBH3_3CN or H2_2/Pd-C) and coupling the phenylethyl moiety via nucleophilic substitution or Buchwald-Hartwig amination. Reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for amidation), and catalyst selection (e.g., Pd(OAc)2_2 for cross-coupling) significantly impact yield . Parallel monitoring with TLC or LC-MS is critical to identify intermediate stability issues .

Q. How can spectroscopic and chromatographic methods (e.g., NMR, HPLC-MS) be employed to characterize the structural integrity of 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., aminomethyl protons at δ 2.8–3.2 ppm, aromatic protons from the phenylethyl group at δ 7.2–7.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight (±0.001 Da) and detects impurities. Adjust mobile phase pH to 3–4 (with 0.1% formic acid) to enhance peak resolution for amine-containing compounds .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's stereochemical configuration?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. To address this:
  • Perform temperature-dependent NMR to assess dynamic rotational barriers of the phenylethyl group .
  • Compare DFT-optimized geometries (using B3LYP/6-31G*) with X-ray crystallography data. If crystallography is unavailable, use NOESY to detect through-space correlations between the aminomethyl and phenylethyl groups .
  • Re-evaluate solvent parameters in computational models (e.g., PCM for polar solvents) to align with experimental conditions .

Q. How can the compound's bioactivity be modulated through targeted substitution of the aminomethyl or phenylethyl groups, based on structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Aminomethyl Modifications : Replace with bulkier amines (e.g., cyclohexylmethyl) to enhance lipophilicity and membrane permeability. Assess solubility via shake-flask assays .
  • Phenylethyl Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) to the phenyl ring to alter electronic properties. Test binding affinity to target receptors (e.g., GPCRs) using SPR or fluorescence polarization .
  • SAR Workflow : Use iterative design cycles: (1) Synthesize analogs, (2) screen in vitro (IC50_{50}, EC50_{50}), (3) perform MD simulations to predict binding modes, and (4) validate with mutagenesis studies .

Q. What experimental designs are recommended to investigate the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–80°C) conditions. Monitor degradation products via UPLC-PDA at 254 nm and identify major fragments using HR-MS/MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) under each condition. Use Arrhenius plots to extrapolate shelf-life at room temperature .

Q. How can researchers design robust assays to evaluate the compound's interaction with enzymatic targets, such as kinases or proteases?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., FAM-labeled substrates) to measure IC50_{50} values. Include positive controls (e.g., staurosporine for kinases) and Z’-factor validation for plate-to-plate consistency .
  • Mechanistic Studies : Conduct time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Use SPR or ITC to determine binding kinetics (Kd_d, kon_{on}/koff_{off}) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across different cell lines or model organisms?

  • Methodological Answer :
  • Cross-Validation : Replicate assays in ≥3 cell lines (e.g., HEK293, HeLa, primary cells) to rule out cell-specific artifacts. Normalize data to housekeeping genes (e.g., GAPDH) .
  • Meta-Analysis : Compare transcriptomic or proteomic profiles of responsive vs. non-responsive models using tools like STRING or DAVID to identify confounding pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one
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4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one

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